N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Description
N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Scientific Research Applications
Supramolecular Chemistry and Inorganic-Organic Hybrid Materials
Isonicotinamide, a structural component related to the chemical , has been utilized as a supramolecular reagent in the synthesis of various Cu(II) complexes. These compounds have been synthesized to create a family of inorganic–organic hybrid materials that display principal supramolecular motifs of infinite 1-D chains. This research demonstrates the potential of utilizing isonicotinamide derivatives in the creation of supramolecular structures, highlighting the ability to form consistent structures even in the presence of structurally disruptive molecules. This aspect of research underscores the potential of N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in the field of supramolecular chemistry and the development of novel hybrid materials (Aakeröy et al., 2003).
Co-crystal Formation and Structural Engineering
The use of isonicotinamide in exploring the structural landscape of co-crystals, such as the 1:1 benzoic acid: isonicotinamide co-crystal, has shown that the acid-pyridine heterosynthon can act as a "molecular" module. This research provides insight into the ability of isonicotinamide derivatives to engage in strong intermolecular interactions, leading to the formation of co-crystals with potential applications in pharmaceuticals and materials science. The findings also indicate that modifications in the chemical structure can significantly affect the energy and stability of the resulting co-crystals (Dubey & Desiraju, 2014).
Enzyme Inhibition for Therapeutic Applications
Research has also focused on the synthesis and evaluation of isonicotinamide derivatives as enzyme inhibitors, particularly targeting xanthine oxidase (XO). The introduction of specific functional groups to the N-phenylisonicotinamide scaffold, such as a tetrazole moiety, has been found to enhance the inhibitory activity against XO, suggesting potential therapeutic applications in treating diseases like gout. This illustrates the relevance of structural modification in isonicotinamide derivatives, including N-(2,4-difluorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, for the development of novel pharmaceutical agents (Zhang et al., 2019).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-14-2-1-13(16(20)10-14)11-22-18(23)12-3-6-21-17(9-12)25-15-4-7-24-8-5-15/h1-3,6,9-10,15H,4-5,7-8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUYEYXRJXEMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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